Mono 3,3-Dimethyl-hept-2-yl Phthalate
Description
Mono 3,3-Dimethyl-hept-2-yl Phthalate is a monoester derivative of phthalic acid, characterized by a branched 3,3-dimethyl-hept-2-yl side chain. It is primarily utilized as a plasticizer in polyvinyl chloride (PVC) products and serves as a metabolite or synthetic intermediate in industrial and environmental contexts . Its deuterated analog, Bis(3,3-dimethyl-hept-2-yl) Phthalate-d4, is employed as an isotopic reference standard for analytical studies due to enhanced stability . This article provides a detailed comparison of this compound with structurally and functionally similar phthalates, focusing on physicochemical properties, applications, and toxicological profiles.
Properties
Molecular Formula |
C17H24O4 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(3,3-dimethylheptan-2-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C17H24O4/c1-5-6-11-17(3,4)12(2)21-16(20)14-10-8-7-9-13(14)15(18)19/h7-10,12H,5-6,11H2,1-4H3,(H,18,19) |
InChI Key |
CMNWNCZNUIFOJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C(C)OC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Mono 3,3-Dimethyl-hept-2-yl Phthalate typically involves the esterification of phthalic anhydride with 3,3-dimethyl-heptanol. The reaction is usually carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Mono 3,3-Dimethyl-hept-2-yl Phthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert it into phthalic anhydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions are phthalic acid derivatives, phthalic anhydride, and substituted phthalates.
Scientific Research Applications
Mono 3,3-Dimethyl-hept-2-yl Phthalate is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Mono 3,3-Dimethyl-hept-2-yl Phthalate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The structural uniqueness of Mono 3,3-Dimethyl-hept-2-yl Phthalate lies in its branched alkyl chain, which influences solubility, volatility, and metabolic stability. Below is a comparative table of key properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₆H₂₂O₄ | 278.34 | Branched 3,3-dimethyl-hept-2-yl chain |
| Mono(2-ethylhexyl) Phthalate (MEHP) | C₁₆H₂₂O₄ | 278.34 | Linear 2-ethylhexyl chain |
| Di(2-ethylhexyl) Phthalate (DEHP) | C₂₄H₃₈O₄ | 390.56 | Diester with linear alkyl chains |
| Mono(2-carboxyethyl) Phthalate-d4 | C₁₃H₁₂D₄O₆ | 284.30 | Deuterated, carboxylate functional group |
Key Observations :
- Despite identical molecular weights, this compound and MEHP exhibit divergent biological behaviors due to structural isomerism. The branched chain in the former reduces enzymatic hydrolysis rates compared to MEHP’s linear chain .
- DEHP, a diester, demonstrates higher hydrophobicity and persistence in environmental matrices compared to monoesters .
Key Observations :
- Deuterated analogs like Bis(3,3-dimethyl-hept-2-yl) Phthalate-d4 are critical for tracing phthalate degradation pathways in environmental and biological systems .
- MEHP’s role as a DEHP metabolite underscores its importance in toxicology, whereas this compound is less studied in metabolic contexts .
Metabolic and Toxicological Profiles
Metabolic Pathways
- This compound: Limited data exist, but branched chains may slow hepatic oxidation compared to linear analogs like MEHP .
- MEHP : Rapidly hydrolyzed from DEHP, inducing dose-dependent gene expression changes in reproductive cells (e.g., PSG3, LGALS13 suppression at 90 µM) .
Toxicity Comparison
| Endpoint | This compound | MEHP | DEHP |
|---|---|---|---|
| Endocrine Disruption | Not well-characterized | High (reproductive toxicity) | High (developmental toxicity) |
| Environmental Persistence | Moderate | Low (rapid hydrolysis) | High (bioaccumulation in sediments) |
| Genotoxic Effects | No data | Yes (DNA methylation alterations) | Indirect (via metabolites) |
Key Observations :
- MEHP exhibits gender-specific toxicodynamics, with male placental cells showing monotonic dose responses, unlike non-monotonic effects in females .
- DEHP’s toxicity is mediated through its metabolites, whereas this compound’s branched structure may reduce bioactivity .
Analytical Considerations
Deuterated phthalates, such as Bis(3,3-dimethyl-hept-2-yl) Phthalate-d4, provide distinct advantages:
- Stability : Deuterium labeling minimizes isotopic exchange, ensuring reliable quantification in complex matrices .
- Sensitivity: Enhances detection limits in mass spectrometry by avoiding signal overlap with non-deuterated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
